molecular formula C5H9ClFNO2 B2408343 Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride CAS No. 2413870-25-2

Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride

Cat. No.: B2408343
CAS No.: 2413870-25-2
M. Wt: 169.58
InChI Key: GVVYOQSODBCFKI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is known for its applications in pharmaceutical testing and other scientific research areas .

Chemical Reactions Analysis

Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride has significant applications in scientific research. It is used in pharmaceutical testing due to its unique chemical structure and potential biological activities. Additionally, it is employed in various fields such as chemistry, biology, and medicine for its potential therapeutic effects.

Comparison with Similar Compounds

Methyl 2-amino-3-fluorobut-3-enoate;hydrochloride can be compared with other similar compounds, such as various organoboron reagents used in Suzuki–Miyaura coupling . These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and biological activities.

Similar Compounds:
  • Organoboron reagents used in Suzuki–Miyaura coupling
  • Indole derivatives with diverse biological and clinical applications

Properties

IUPAC Name

methyl 2-amino-3-fluorobut-3-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h4H,1,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMPMJTFFXSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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